molecular formula C5H8N2 B093619 3-Ethenyl-4,5-dihydro-3H-pyrazole CAS No. 15779-79-0

3-Ethenyl-4,5-dihydro-3H-pyrazole

Cat. No. B093619
CAS RN: 15779-79-0
M. Wt: 96.13 g/mol
InChI Key: CDXTZRWTZNBCJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethenyl-4,5-dihydro-3H-pyrazole is a chemical compound that belongs to the pyrazole family. It has gained significant attention in recent years due to its potential applications in various scientific research fields.

Mechanism Of Action

The mechanism of action of 3-Ethenyl-4,5-dihydro-3H-pyrazole is not fully understood. However, it has been suggested that its antitumor activity may be attributed to its ability to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity.

Biochemical And Physiological Effects

3-Ethenyl-4,5-dihydro-3H-pyrazole has been found to have several biochemical and physiological effects. It has been reported to induce apoptosis, a programmed cell death, in cancer cells. It has also been found to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. Additionally, it has been reported to have low toxicity towards normal cells, making it a promising candidate for further development.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Ethenyl-4,5-dihydro-3H-pyrazole in lab experiments is its low toxicity towards normal cells, which makes it a safer alternative to other compounds that may have harmful effects. However, one of the limitations is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.

Future Directions

There are several future directions for the use of 3-Ethenyl-4,5-dihydro-3H-pyrazole in scientific research. One potential direction is its use as a potential anticancer agent, either alone or in combination with other compounds. Another direction is its potential application in the field of organic synthesis, as a versatile building block for the synthesis of various heterocyclic compounds. Furthermore, further studies are needed to elucidate its mechanism of action and to optimize its synthesis and formulation for better efficacy and bioavailability.
In conclusion, 3-Ethenyl-4,5-dihydro-3H-pyrazole is a promising compound with potential applications in various scientific research fields. Its unique properties, such as its low toxicity towards normal cells, make it a promising candidate for further development. However, further studies are needed to fully understand its mechanism of action and to optimize its synthesis and formulation for better efficacy and bioavailability.

Synthesis Methods

The synthesis of 3-Ethenyl-4,5-dihydro-3H-pyrazole can be achieved through several methods, including the reaction of ethyl acetoacetate with hydrazine hydrate and acetaldehyde, or the reaction of 1,3-dimethylbarbituric acid with hydrazine hydrate and acetaldehyde. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.

Scientific Research Applications

3-Ethenyl-4,5-dihydro-3H-pyrazole has been widely used in scientific research due to its unique properties. It has been reported to possess antitumor, antifungal, and antibacterial activities. It has also been found to have potential applications in the field of organic synthesis as a versatile building block for the synthesis of various heterocyclic compounds.

properties

CAS RN

15779-79-0

Product Name

3-Ethenyl-4,5-dihydro-3H-pyrazole

Molecular Formula

C5H8N2

Molecular Weight

96.13 g/mol

IUPAC Name

3-ethenyl-4,5-dihydro-3H-pyrazole

InChI

InChI=1S/C5H8N2/c1-2-5-3-4-6-7-5/h2,5H,1,3-4H2

InChI Key

CDXTZRWTZNBCJE-UHFFFAOYSA-N

SMILES

C=CC1CCN=N1

Canonical SMILES

C=CC1CCN=N1

Origin of Product

United States

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